![molecular formula C9H9Cl2N B8048350 (1R)-5,6-Dichloroindanylamine](/img/structure/B8048350.png)
(1R)-5,6-Dichloroindanylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Type 2 Diabetes Treatment: GLP-1 Receptor Agonists
Background: “(1R)-5,6-Dichloroindanylamine” is a compound that has garnered interest in the context of type 2 diabetes management. Specifically, it interacts with the glucagon-like peptide-1 receptor (GLP-1R), which plays a crucial role in glucose homeostasis.
Cardioprotective Effects: GLP-1 and its analogs have cardioprotective effects due to mechanisms related to cardiac contractility, myocardial glucose uptake, oxidative stress reduction, and mitochondrial homeostasis . These effects contribute to improved cardiovascular outcomes.
Future Directions: Ongoing research aims to explore GLP-1RAs’ potential beyond diabetes treatment, including cardiovascular protection and metabolic benefits.
Incretin Therapy and GLP-1R Signaling
Relevance to Incretin Therapy: GLP-1R is a critical therapeutic target for T2DM. Understanding its cellular signaling mechanism is essential for developing effective drugs .
Wirkmechanismus
Target of Action
The primary targets of (1R)-5,6-Dichloroindanylamine are the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Colony Stimulating Factor 1 Receptor (CSF-1R) . These receptors play crucial roles in cellular processes such as growth, development, metabolism, and immune responses .
Mode of Action
Upon binding to its targets, (1R)-5,6-Dichloroindanylamine triggers a series of events. When it binds to IGF-1R, it leads to a conformational change in the receptor, resulting in the activation of receptor tyrosine kinase activity . This activation leads to the phosphorylation of several substrates, including insulin receptor substrates (IRSs) and Src homology collagen (SHC) .
When (1R)-5,6-Dichloroindanylamine binds to CSF-1R, it triggers the receptor’s autophosphorylation, which in turn activates a cascade of downstream signaling events, regulating cellular survival, proliferation, differentiation, and motility .
Biochemical Pathways
The activation of IGF-1R and CSF-1R by (1R)-5,6-Dichloroindanylamine affects several biochemical pathways. The IGF-1R activation leads to the activation of the PI 3-Kinase pathway and Ras-mitogen-activated protein kinase (MAP kinase) pathway . These pathways regulate metabolism and transcription to promote cell survival, growth, or proliferation .
The activation of CSF-1R also leads to the activation of several signaling pathways that regulate cellular survival, proliferation, differentiation, and motility .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of (1R)-5,6-Dichloroindanylamine are crucial for its bioavailability . . Generally, these properties are important indicators of whether a molecule possesses suitable ADME properties or not .
Result of Action
The molecular and cellular effects of (1R)-5,6-Dichloroindanylamine’s action are significant. The activation of IGF-1R and CSF-1R leads to various cellular processes including proliferation, differentiation, survival, and metabolism . These effects are essential for normal growth and development .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1R)-5,6-Dichloroindanylamine. Generally, environmental factors can have a significant impact on a drug’s growth and development .
Eigenschaften
IUPAC Name |
(1R)-5,6-dichloro-2,3-dihydro-1H-inden-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2N/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9H,1-2,12H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCCMCNCBDSVFJ-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC(=C(C=C2C1N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC(=C(C=C2[C@@H]1N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-5,6-Dichloroindanylamine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.